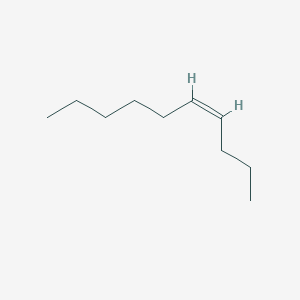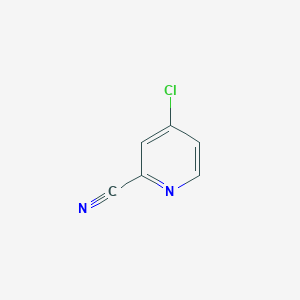
4-Chloropyridine-2-carbonitrile
概述
描述
4-Chloropyridine-2-carbonitrile is a chemical compound with the molecular formula C₆H₃ClN₂. It is a derivative of pyridine, featuring a chloro substituent at the fourth position and a nitrile group at the second position. This compound is a pale yellow solid at room temperature and is known for its significant basicity .
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloropyridine-2-carbonitrile can be synthesized through various methods. One common method involves the cyanation of 4-chloropyridine N-oxide with trimethylsilyl cyanide (TMSCN) under specific conditions . Another method includes a one-step process from 4-nitropyridine N-oxide using ethyl chloroformate and TMSCN .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale cyanation reactions, utilizing optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
化学反应分析
Types of Reactions: 4-Chloropyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by strong nucleophiles, leading to the formation of highly functionalized pyridine derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions with amino alcohols in the presence of zinc chloride, forming oxazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or ethylenediamine are commonly used.
Cyclization Reactions: Zinc chloride is often employed as a catalyst.
Major Products:
Nucleophilic Substitution: Functionalized pyridine derivatives.
Cyclization Reactions: Oxazoline derivatives with dual coordination capabilities.
科学研究应用
4-Chloropyridine-2-carbonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and ligands.
Biology: It is used in the modification of bioactive molecules, enhancing their properties.
Medicine: It plays a role in the development of pharmaceutical intermediates.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloropyridine-2-carbonitrile involves its ability to participate in nucleophilic substitution and cyclization reactions. The chloro substituent and nitrile group are key functional groups that facilitate these reactions, allowing the compound to interact with various molecular targets and pathways .
相似化合物的比较
6-Chloropyridine-2-carbonitrile: An isomer with the chloro substituent at the sixth position.
2-Chloropyridine-4-carbonitrile: Another isomer with different positioning of the chloro and nitrile groups.
Uniqueness: 4-Chloropyridine-2-carbonitrile is unique due to its specific positioning of the chloro and nitrile groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in various synthetic processes .
属性
IUPAC Name |
4-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEZRXLVZMZHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351222 | |
| Record name | 4-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19235-89-3 | |
| Record name | 4-Chloro-2-cyanopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19235-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique intermolecular interactions were observed in the crystal structure of 4-chloropyridine-2-carbonitrile?
A1: The crystal structure of this compound revealed three distinct types of intermolecular interactions: C—H⋯Nnitrile, C—H⋯Npyridine, and offset face-to-face π-stacking interactions []. These interactions contribute to the overall stability and packing arrangement of the molecules within the crystal lattice.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)
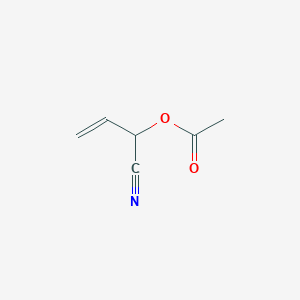
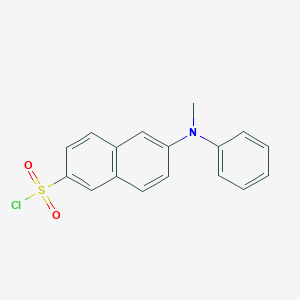




![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)
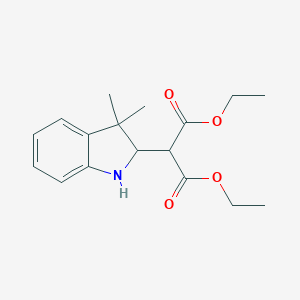
![2-[5-(2-hydroxy-3-methylbutyl)oxolan-2-yl]propanoic acid](/img/structure/B100535.png)
